molecular formula C22H21N3O4S B2757157 2-{1-[1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione CAS No. 1904237-18-8

2-{1-[1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione

Cat. No.: B2757157
CAS No.: 1904237-18-8
M. Wt: 423.49
InChI Key: IVEASNGVMQWWOD-UHFFFAOYSA-N
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Description

The compound 2-{1-[1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex organic molecule featuring multiple functional groups, including a thiophene ring, a dihydropyridine ring, and an isoindole-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{1-[1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione: can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The dihydropyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-{1-[1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione: has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-2-amine.

    Dihydropyridine Derivatives: Compounds like nifedipine and amlodipine.

    Isoindole-dione Derivatives: Compounds such as thalidomide and lenalidomide.

Uniqueness

2-{1-[1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione: is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[1-(1-methyl-6-oxo-4-thiophen-2-ylpyridine-3-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-23-12-17(16(9-19(23)26)18-7-4-8-30-18)20(27)24-10-13(11-24)25-21(28)14-5-2-3-6-15(14)22(25)29/h2-4,7-9,12-15H,5-6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEASNGVMQWWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)C2=CC=CS2)C(=O)N3CC(C3)N4C(=O)C5CC=CCC5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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